molecular formula C11H21NO B12597130 N-Butyl-2,2-dimethylpent-4-enamide CAS No. 647027-52-9

N-Butyl-2,2-dimethylpent-4-enamide

Cat. No.: B12597130
CAS No.: 647027-52-9
M. Wt: 183.29 g/mol
InChI Key: PDRHBYNAHFEAPI-UHFFFAOYSA-N
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Description

N-Butyl-2,2-dimethylpent-4-enamide is a chemical compound with the molecular formula C11H21NO. It is known for its unique structure, which includes a butyl group attached to a dimethylpent-4-enamide backbone. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2,2-dimethylpent-4-enamide typically involves the reaction of 2,2-dimethylpent-4-enoic acid with butylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The process is optimized to ensure high yield and purity of the final product. Advanced purification methods, including crystallization and solvent extraction, are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2,2-dimethylpent-4-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-Butyl-2,2-dimethylpent-4-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-2,2-dimethylpent-4-enamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Butenamide, N,N-dimethyl-: This compound has a similar amide structure but differs in the alkyl groups attached.

    N-Butyl-2,2-dimethylpentanamide: Similar structure but lacks the double bond present in N-Butyl-2,2-dimethylpent-4-enamide.

Uniqueness

This compound is unique due to its specific combination of a butyl group and a dimethylpent-4-enamide backbone. This structure imparts distinct chemical properties, making it valuable in various applications.

Properties

CAS No.

647027-52-9

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

N-butyl-2,2-dimethylpent-4-enamide

InChI

InChI=1S/C11H21NO/c1-5-7-9-12-10(13)11(3,4)8-6-2/h6H,2,5,7-9H2,1,3-4H3,(H,12,13)

InChI Key

PDRHBYNAHFEAPI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(C)(C)CC=C

Origin of Product

United States

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